molecular formula C9H14BNO2 B8187809 [3-[Ethyl(methyl)amino]phenyl]boronic acid

[3-[Ethyl(methyl)amino]phenyl]boronic acid

Cat. No.: B8187809
M. Wt: 179.03 g/mol
InChI Key: ZIOJESHADFJRMC-UHFFFAOYSA-N
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Description

[3-[Ethyl(methyl)amino]phenyl]boronic acid is an organoboron compound featuring a phenyl ring substituted with an ethyl(methyl)amino group at the 3-position and a boronic acid (-B(OH)₂) moiety. This structure confers unique physicochemical properties, such as pH-dependent reactivity, solubility in polar solvents (e.g., ethanol, DMSO), and the ability to form reversible covalent bonds with diols, making it valuable in pharmaceutical synthesis, sensing, and catalysis .

Properties

IUPAC Name

[3-[ethyl(methyl)amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-3-11(2)9-6-4-5-8(7-9)10(12)13/h4-7,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOJESHADFJRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The halogen-metal exchange method leverages aryl bromides as starting materials. For [3-[Ethyl(methyl)amino]phenyl]boronic acid, the precursor 3-bromo-N-ethyl-N-methylaniline undergoes lithiation followed by boronation. Key steps include:

  • Lithiation : Treatment with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) generates a reactive aryl lithium intermediate.

  • Boronation : Quenching with triisopropyl borate (B(OiPr)₃) forms the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions.

Critical Parameters:

  • Solvent System : THF/toluene mixtures (4:1 v/v) ensure optimal lithiation.

  • Stoichiometry : A 4:1 molar ratio of B(OiPr)₃ to aryl bromide prevents side reactions.

  • Hydrolysis : Adjusting the pH to 6.5 with HCl minimizes protodeboronation.

Yield and Byproduct Analysis

In a representative procedure, the boronate ester intermediate is isolated in 90% yield after recrystallization. Hydrolysis yields 85–90% pure boronic acid, with <5% homo-coupled biaryl byproducts detected via GC-MS.

Palladium-Catalyzed Miyaura Borylation

Catalytic System Optimization

The Miyaura borylation employs Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂) to convert aryl bromides to boronic esters. For the target compound:

  • Substrate : 3-Bromo-N-ethyl-N-methylaniline.

  • Conditions : Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.5 equiv), KOAc (3 equiv) in dioxane at 80°C.

Performance Metrics:

  • Yield : 75–80% after 12 hours.

  • Ligand Effects : 1,1′-Bis(diphenylphosphino)ferrocene (dppf) outperforms triphenylphosphine (PPh₃), reducing Pd aggregation.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave heating enhances reaction rates for time-sensitive boronic acid syntheses. A modified procedure for this compound involves:

  • Reactants : 3-Bromo-N-ethyl-N-methylaniline (1 equiv), B₂pin₂ (1.2 equiv).

  • Conditions : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv) in MeCN, 100°C, 30 minutes.

Outcomes:

  • Yield : 65% (vs. 58% for conventional heating).

  • Side Reactions : Reduced protodeboronation (<3%) due to shorter exposure to heat.

Comparative Analysis of Methods

ParameterHalogen-Metal ExchangeMiyaura BorylationMicrowave-Assisted
Yield 85–90%75–80%65%
Reaction Time 24 h12 h0.5 h
Catalyst Cost LowModerateHigh
Byproducts <5%10–15%<3%

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : Acetonitrile (low toxicity) and THF (high boiling point) dominate industrial processes.

  • Waste Management : Distillation recovers >90% of acetonitrile, reducing environmental impact.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield 95% pure product.

  • Acid-Base Extraction : Sequential washes with NaHCO₃ and HCl remove unreacted amine and boronates .

Chemical Reactions Analysis

Types of Reactions

[3-[Ethyl(methyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [3-[Ethyl(methyl)amino]phenyl]boronic acid is used in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.

Biology

In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their properties.

Medicine

In medicinal chemistry, boronic acids are known for their role in the development of proteasome inhibitors, which are used in cancer therapy. This compound may be explored for similar applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including sensors and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of [3-[Ethyl(methyl)amino]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

  • 3-((2,6-Dimethoxyphenyl imino)methyl)phenyl boronic acid (B4): Synthesized via Schiff base formation, B4 exhibits solubility in ethanol and DMSO, with elemental analysis showing minor deviations in carbon content (63.92% found vs. 63.19% calculated) .
  • 3-((4-Acetylphenyl imino)methyl)phenyl boronic acid (B5): The acetyl group introduces electron-withdrawing effects, lowering solubility in polar solvents relative to the ethyl(methyl)amino-substituted analog .

Table 1: Solubility and Elemental Analysis of Selected Boronic Acids

Compound Solubility C (%) Found (Calc.) H (%) Found (Calc.)
[3-[Ethyl(methyl)amino]phenyl]BA* Ethanol, DMSO N/A N/A
B4 Ethanol, DMSO 63.92 (63.19) 5.25 (5.66)
B5 Limited in water N/A N/A

*Predicted based on structural analogs.

Stability and Detection in Pharmaceutical Contexts

  • Carboxy phenyl boronic acid and Methyl phenyl boronic acid: LC-MS/MS studies show carboxy phenyl boronic acid has higher variability (%RSD = 6.1) than methyl phenyl boronic acid (%RSD = 1.9), likely due to ionization efficiency differences . The ethyl(methyl)amino group in [3-[Ethyl(methyl)amino]phenyl]boronic acid may improve detection sensitivity via enhanced hydrogen bonding.

Table 2: Analytical Performance of Boronic Acids in LC-MS/MS

Compound Avg. Conc. (ppm) %RSD
Carboxy phenyl BA 10,596.1 6.1
Methyl phenyl BA 21,000.9 1.9

Reactivity in Cross-Coupling Reactions

  • 3-Ethylphenylboronic acid: A key intermediate in Suzuki reactions, demonstrating high efficiency in forming biaryl bonds . The ethyl(methyl)amino group in this compound may reduce reaction rates due to steric effects but improve regioselectivity.
  • 5-Formylfuran-3-yl boronic acid: Used in Suzuki couplings for heterocyclic synthesis . The ethyl(methyl)amino group’s electron-donating nature could stabilize transition states, enhancing yields in similar reactions.

Complexation with Diols and pH Sensitivity

  • Phenyl boronic acid-diol complexes: Stability constants for phenyl boronic acid with 1,2-diols are pH-dependent, with tetrahedral boronate esters forming above pH 8 . The ethyl(methyl)amino group in this compound may lower the pKa of the boronic acid, enabling complexation at physiological pH (7.4), which is critical for glucose-sensing applications .

Biological Activity

[3-[Ethyl(methyl)amino]phenyl]boronic acid is a member of the boronic acid class, which has gained attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃BNO₂
  • Molecular Weight : 165.02 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and amines, influencing its biological interactions.

Antimicrobial Activity

Research has shown that boronic acids exhibit significant antimicrobial properties. For instance, studies indicate that certain boronic acid derivatives can act as effective inhibitors of β-lactamases, enzymes that confer antibiotic resistance in bacteria. In particular, this compound has demonstrated the ability to lower the minimum inhibitory concentrations (MICs) of β-lactam antibiotics against resistant strains of bacteria, suggesting its potential as a co-therapy agent in combating antibiotic resistance .

Antioxidant Activity

In vitro studies have assessed the antioxidant capabilities of this compound. It was found to exhibit significant free radical scavenging activity, with an IC₅₀ value indicating its effectiveness in neutralizing reactive oxygen species (ROS). This property is crucial for developing formulations aimed at reducing oxidative stress-related damage in cells .

Cytotoxicity Against Cancer Cells

The compound has shown promising results in cancer research. Specifically, it exhibited selective cytotoxicity against various cancer cell lines while sparing healthy cells. For instance, in studies involving the MCF-7 breast cancer cell line, this compound demonstrated a high IC₅₀ value, indicating potent anticancer activity .

Enzyme Inhibition Studies

Various enzyme inhibition assays have been conducted to evaluate the compound's effectiveness:

  • Acetylcholinesterase Inhibition : Moderate inhibition was observed with an IC₅₀ of 115.63 µg/mL.
  • Butyrylcholinesterase Inhibition : High inhibition was noted with an IC₅₀ of 3.12 µg/mL.
  • Antiurease Activity : The compound displayed strong antiurease activity with an IC₅₀ of 1.10 µg/mL.
  • Antithyrosinase Activity : An IC₅₀ value of 11.52 µg/mL indicates significant potential for use in skin-related applications .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential as an antibacterial agent .
  • Formulation Development : In dermatological formulations, the compound was incorporated into creams, revealing microbiological and dermatological compatibility without adverse effects on skin health .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [3-[Ethyl(methyl)amino]phenyl]boronic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Metal-Catalyzed Borylation : Transition-metal catalysts (e.g., Pd, Rh) enable direct C-H borylation of aryl precursors. For example, Pd-catalyzed Suzuki-Miyaura coupling with pinacol boronate esters is widely used .
  • Optimization Parameters :
  • Temperature : Elevated temperatures (e.g., 55–80°C) enhance reaction rates but may require inert atmospheres to prevent boronic acid oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) improve solubility of intermediates, while biphasic systems (e.g., water/THF) aid in product isolation .
  • Catalyst Loading : Low Pd concentrations (0.5–2 mol%) reduce costs and metal contamination .

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm structural integrity and boron coordination. For example, 11B^{11}\text{B} NMR peaks near 30 ppm indicate trigonal planar boronic acids .
  • LC-MS/MS : Validated for impurity profiling (e.g., genotoxic impurities like methylphenylboronic acid). Parameters include linearity (R2^2 > 0.99), precision (%RSD < 10%), and recovery (90–110%) .
  • Validation Example : A study quantified methylphenylboronic acid with %RSD = 1.9 and detection limits of 0.1 ppm .

Q. How can common impurities in this compound be identified and quantified?

  • Methodological Answer :

  • Impurity Profiling : Use reverse-phase HPLC with UV/fluorescence detection or LC-MS/MS for trace analysis. For example, carboxylated byproducts (e.g., carboxyphenylboronic acid) are monitored at 210 nm .
  • Quantitative Data :
ImpurityMean Concentration (ppm)%RSD
Carboxyphenylboronic acid10,596.16.1
Methylphenylboronic acid21,000.91.9
Source: LC-MS/MS validation study

Advanced Research Questions

Q. How does the electronic environment of the boronic acid group influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., ethyl(methyl)amino) enhance boronic acid nucleophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups reduce reactivity .
  • Kinetic Studies : Monitor reaction rates via 19F^{19}\text{F} NMR or in situ IR spectroscopy. For example, arylboronic acids with amino substituents exhibit 2–3x faster coupling rates compared to unsubstituted analogs .

Q. What strategies are effective in overcoming purification challenges specific to this compound?

  • Methodological Answer :

  • Silica Gel Alternatives : Use reverse-phase chromatography (C18 columns) with methanol/water gradients to avoid boronic acid binding .
  • Boroxin Prevention : Conduct reactions under anhydrous conditions or add diols (e.g., pinacol) to stabilize boronic acids as esters .
  • Monophasic Transesterification : Replace biphasic systems with methyl boronic acid for efficient esterification and evaporation of byproducts .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock, Schrödinger) to model interactions with diol-containing targets (e.g., proteases, saccharides). For example, boronic acids form reversible bonds with serine residues in enzyme active sites .
  • Experimental Validation : Combine docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd_d). A study reported Kd_d = 12 nM for a boronic acid inhibitor of autotaxin .

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